molecular formula C9H16N4O B13057711 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13057711
M. Wt: 196.25 g/mol
InChI Key: REDPLNAGLWAIRC-UHFFFAOYSA-N
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Description

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a methoxy-substituted cyclopentylmethyl group attached to the 1-position of the triazole ring. Triazole derivatives are widely studied for applications ranging from pharmaceuticals to materials science due to their stability and versatility in forming hydrogen bonds .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(1-methoxycyclopentyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c1-14-9(4-2-3-5-9)6-13-7-11-8(10)12-13/h7H,2-6H2,1H3,(H2,10,12)

InChI Key

REDPLNAGLWAIRC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxycyclopentyl Group: This step involves the reaction of cyclopentyl compounds with methanol in the presence of an acid catalyst to form the methoxycyclopentyl group.

    Attachment to the Triazole Ring: The methoxycyclopentyl group is then attached to the triazole ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Final Assembly:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a scaffold for the development of new drugs targeting different biological pathways.

Case Study: Antifungal Activity
Research has shown that triazole derivatives exhibit antifungal properties. A study demonstrated that compounds similar to 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine effectively inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is particularly relevant in the treatment of infections caused by fungi such as Candida and Aspergillus species .

Agrochemical Applications

The compound is also explored for its potential use as a fungicide in agricultural settings. Its efficacy against a range of plant pathogens can be attributed to its ability to inhibit fungal enzyme activity.

Case Study: Crop Protection
In agricultural trials, formulations containing 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine demonstrated significant protective effects against common crop diseases. The compound was tested on crops like wheat and corn, where it reduced the incidence of foliar diseases by up to 60% compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes structurally related 1H-1,2,4-triazol-3-amine derivatives, emphasizing substituent effects:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Chlorophenylmethyl C₉H₉ClN₄ 208.65 Antimicrobial potential inferred from halogenated analogs
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorophenylmethyl C₉H₉FN₄ 192.20 High purity (95%); cataloged for life science research
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorophenylmethyl C₉H₈ClFN₄ 226.64 Studied for synthetic accessibility and halogen interactions
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine Methoxy-dimethylpyridinylmethyl C₁₁H₁₅N₅O 233.27 Predicted density: 1.30 g/cm³; potential pharmaceutical use
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine 1-Methylcyclopentylmethyl C₁₁H₁₉N₃ 193.29 Cycloalkyl substituent enhances lipophilicity

Substituent Impact on Properties

  • For example, 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine (208.65 g/mol) may exhibit improved antimicrobial activity compared to non-halogenated analogs .
  • Cycloalkyl Substituents: Compounds like 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine demonstrate that cycloalkyl groups increase steric hindrance and lipophilicity, which could influence membrane permeability in drug design .

Biological Activity

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1855289-63-2) is a compound belonging to the triazole class, known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is C9H16N4OC_9H_{16}N_4O, with a molecular weight of 196.25 g/mol. The compound features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MICs) lower than those of traditional antifungals like fluconazole against pathogens such as Candida albicans and Staphylococcus aureus .

CompoundMIC (μg/mL)Target Pathogen
Fluconazole0.25Candida albicans
1n (triazole derivative)0.0156Candida albicans
44d (triazole-thiadiazole)8Bacillus cereus

Anticancer Properties

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds similar to 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine can induce cytotoxic effects in various cancer cell lines. For example, certain triazolethiones showed potent activity against MCF-7 breast cancer cells .

Anti-inflammatory and Analgesic Effects

Research indicates that triazole derivatives may also possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific pathways involved in inflammation and pain signaling .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The structure-activity relationship studies highlight that modifications on the triazole ring or the substituents can significantly impact biological activity.

Key Findings from SAR Studies:

  • Substituents at the N4 position of the triazole ring enhance antimicrobial activity.
  • Alkyl chain length influences the potency against cancer cell lines; longer chains often reduce activity .

Case Studies

Several case studies have documented the biological evaluation of triazole derivatives:

  • Antifungal Activity : A study demonstrated that a series of substituted triazoles displayed enhanced antifungal activity compared to standard treatments.
  • Cytotoxicity : In another investigation, compounds were screened against human cancer cell lines, revealing promising candidates for further development.

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